Cas no 2751620-63-8 (1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione)

1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 1-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione
- EN300-36598216
- 2751620-63-8
- 1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione
-
- インチ: 1S/C11H8ClF3O2/c1-6(10(17)11(13,14)15)9(16)7-2-4-8(12)5-3-7/h2-6H,1H3
- InChIKey: GHPZRCWCIXXAEW-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C(C(C(C(F)(F)F)=O)C)=O
計算された属性
- せいみつぶんしりょう: 264.0164917g/mol
- どういたいしつりょう: 264.0164917g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P028YX3-250mg |
1-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione |
2751620-63-8 | 95% | 250mg |
$471.00 | 2024-05-07 | |
1PlusChem | 1P028YX3-5g |
1-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione |
2751620-63-8 | 95% | 5g |
$2466.00 | 2023-12-18 | |
Enamine | EN300-36598216-0.1g |
1-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione |
2751620-63-8 | 95% | 0.1g |
$232.0 | 2023-06-02 | |
Enamine | EN300-36598216-5.0g |
1-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione |
2751620-63-8 | 95% | 5g |
$1945.0 | 2023-06-02 | |
Enamine | EN300-36598216-10.0g |
1-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione |
2751620-63-8 | 95% | 10g |
$2884.0 | 2023-06-02 | |
Enamine | EN300-36598216-0.25g |
1-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione |
2751620-63-8 | 95% | 0.25g |
$331.0 | 2023-06-02 | |
1PlusChem | 1P028YX3-500mg |
1-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione |
2751620-63-8 | 95% | 500mg |
$710.00 | 2024-05-07 | |
1PlusChem | 1P028YX3-100mg |
1-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione |
2751620-63-8 | 95% | 100mg |
$339.00 | 2024-05-07 | |
1PlusChem | 1P028YX3-2.5g |
1-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione |
2751620-63-8 | 95% | 2.5g |
$1688.00 | 2023-12-18 | |
1PlusChem | 1P028YX3-10g |
1-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione |
2751620-63-8 | 95% | 10g |
$3627.00 | 2023-12-18 |
1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione 関連文献
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dioneに関する追加情報
Introduction to 1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione (CAS No. 2751620-63-8)
1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione, identified by its CAS number 2751620-63-8, is a fluorinated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to a class of molecules characterized by the presence of both chloro and trifluoromethyl substituents, which contribute to its unique physicochemical properties and potential biological activities. The structural framework of this molecule incorporates a bicyclic system with a keto-dione moiety, making it an intriguing candidate for further exploration in drug discovery and synthetic chemistry.
The bicyclic core of 1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione is particularly noteworthy due to its ability to mimic the scaffold of natural products and bioactive molecules. In recent years, there has been a growing interest in the development of fluorinated compounds as pharmaceutical agents, owing to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The introduction of fluorine atoms at strategic positions in molecules can significantly modulate their electronic and steric properties, thereby influencing their biological activity.
One of the most compelling aspects of 1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione is its potential as a key intermediate in the synthesis of more complex pharmacophores. The presence of both a chloro-substituted aromatic ring and a trifluoromethyl group on the alkyl chain provides multiple sites for functionalization, allowing chemists to tailor the molecule for specific biological targets. This flexibility has made it a valuable building block in the design of novel therapeutic agents targeting various diseases.
Recent advancements in computational chemistry and structure-based drug design have further highlighted the importance of fluorinated compounds like 1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione. Molecular modeling studies have demonstrated that the trifluoromethyl group can enhance interactions with biological targets by increasing lipophilicity and reducing hydrogen bonding capabilities. Additionally, the chloro-substituent can participate in halogen bonding interactions, which are increasingly recognized as important non-covalent forces in drug-receptor binding. These insights have guided the development of new synthetic strategies aimed at optimizing the biological activity of this class of compounds.
In the realm of medicinal chemistry, 1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione has been explored for its potential applications in treating various therapeutic areas. For instance, studies have suggested that fluorinated derivatives of this compound may exhibit inhibitory effects on enzymes involved in inflammatory pathways. The unique combination of substituents on its structure allows it to interact with biological targets in multiple ways, making it a promising candidate for further investigation. Furthermore, its stability under various physiological conditions enhances its suitability for formulation into pharmaceutical products.
The synthesis of 1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione involves sophisticated organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include halogenation reactions to introduce the chloro-substituent and fluorination processes to incorporate the trifluoromethyl group. These synthetic routes often employ transition metal catalysis to achieve high selectivity and yield. The ability to construct such complex molecules with precision underscores the progress made in synthetic organic chemistry over recent decades.
From a regulatory perspective, 1-(4-Chlorophenyl)-4,4-trifluoro-2-methylbutane-1,3-dione (CAS No. 2751620-63-8) must be handled with care to ensure compliance with safety guidelines. While it is not classified as a hazardous material under current regulations, proper laboratory practices should always be followed when working with any chemical substance. This includes using appropriate personal protective equipment (PPE) such as gloves and safety goggles during handling and storage.
The future prospects for this compound are promising, given its versatility as a synthetic intermediate and its potential biological applications. Ongoing research efforts are focused on expanding its utility by exploring new derivatives and investigating their interactions with biological systems. As our understanding of structure-function relationships continues to evolve, 1-(4-Chlorophenyl)-4, 44, 44,-trifluoro--2--methylbutane--13--dione (CAS No. 2751620--63--8) will likely play an increasingly important role in the development of next-generation pharmaceuticals.
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